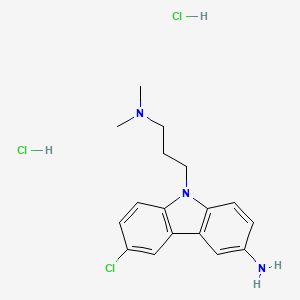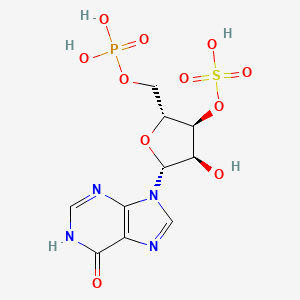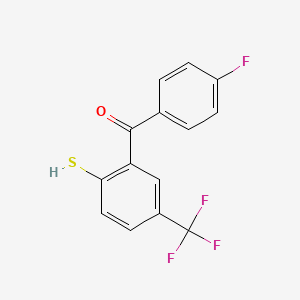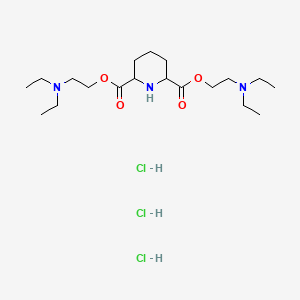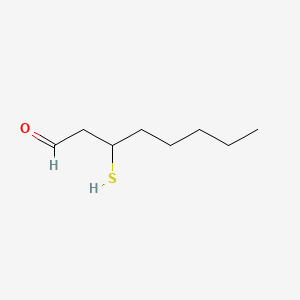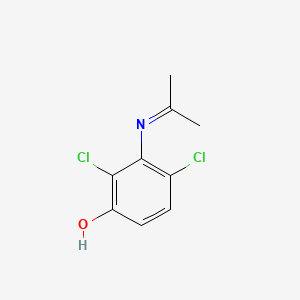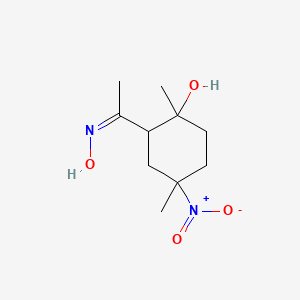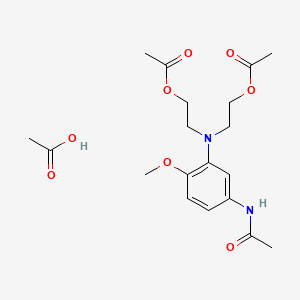
Einecs 281-826-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of formaldehyde, reaction products with ethylenediamine, involves the reaction of formaldehyde with ethylenediamine under controlled conditions. The reaction typically occurs in an aqueous medium, with the formaldehyde acting as the electrophile and ethylenediamine as the nucleophile. The reaction is exothermic and requires careful temperature control to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Formaldehyde, reaction products with ethylenediamine, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amines and alcohols.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Scientific Research Applications
Formaldehyde, reaction products with ethylenediamine, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of protein and nucleic acid interactions due to its ability to form cross-links.
Industry: The compound is used in the production of resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of formaldehyde, reaction products with ethylenediamine, involves its ability to form cross-links between molecules. This cross-linking ability is due to the presence of reactive functional groups that can interact with various molecular targets. The pathways involved include nucleophilic addition and substitution reactions, which allow the compound to modify the structure and function of proteins and nucleic acids .
Comparison with Similar Compounds
Formaldehyde, reaction products with ethylenediamine, can be compared with other similar compounds such as:
Formaldehyde, reaction products with ammonia: This compound also forms cross-links but has different reactivity and applications.
Formaldehyde, reaction products with urea: Used primarily in the production of resins and adhesives, it has a different mechanism of action compared to the ethylenediamine derivative.
Formaldehyde, reaction products with melamine: Known for its use in the production of durable plastics and laminates, it has unique properties and applications.
Formaldehyde, reaction products with ethylenediamine, stands out due to its specific reactivity and versatility in various scientific and industrial applications.
Properties
CAS No. |
84030-51-3 |
|---|---|
Molecular Formula |
C19H28N2O8 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate;acetic acid |
InChI |
InChI=1S/C17H24N2O6.C2H4O2/c1-12(20)18-15-5-6-17(23-4)16(11-15)19(7-9-24-13(2)21)8-10-25-14(3)22;1-2(3)4/h5-6,11H,7-10H2,1-4H3,(H,18,20);1H3,(H,3,4) |
InChI Key |
UYNYBIGIXRLSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC(=O)C)CCOC(=O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


